2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Description
2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H14N4O3 and its molecular weight is 346.346. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the biological system .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve the formation of bonds or intermolecular forces, altering the target’s structure or activity .
Biochemical Pathways
These effects could include changes in cellular processes, signaling pathways, or metabolic reactions .
Pharmacokinetics
These properties would impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, potentially influencing cell function, signaling, or survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules or compounds, and physical conditions such as temperature and pressure .
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H16N4O3
- Molecular Weight: 336.35 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity: The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Antifungal Activity: It was also effective against Candida albicans, suggesting potential use in treating fungal infections .
Anticancer Properties
Triazole derivatives are known for their anticancer potential. The compound has been investigated for its ability to inhibit cancer cell proliferation:
- Mechanism of Action: Initial studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- Case Study: In vitro studies on human cancer cell lines showed a dose-dependent reduction in cell viability with IC50 values indicating significant cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural features. Variations in substituents on the triazole ring can significantly influence their pharmacological profiles:
- Substituent Effects: The presence of electron-withdrawing groups enhances antimicrobial activity, while bulky hydrophobic groups improve solubility and bioavailability .
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing | Increases antimicrobial potency |
Bulky hydrophobic groups | Enhances solubility and bioavailability |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Efficacy:
- Cytotoxicity Against Cancer Cells:
- Mechanistic Insights:
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19-22(11-13-6-8-16-17(10-13)26-12-25-16)21-18-9-7-15(20-23(18)19)14-4-2-1-3-5-14/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCTUDGWKWQBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.